tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate chemical properties
tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate chemical properties
An In-Depth Technical Guide to tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate, a key intermediate in modern synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, structural analysis, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development. This document moves beyond simple data recitation to explain the causality behind experimental choices, ensuring a deeper understanding of this versatile building block.
Core Compound Profile and Physicochemical Properties
tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine ring substituted at the 2-position with a 4-bromophenyl group. The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in multi-step synthesis to prevent unwanted side reactions.[1][2] The presence of the bromophenyl moiety offers a reactive handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, making this compound a valuable precursor for creating diverse molecular libraries.
The compound exists as a racemic mixture and as individual enantiomers, (R) and (S), which are critical for stereospecific synthesis in drug discovery.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | N/A |
| Molecular Formula | C₁₅H₂₀BrNO₂ | [3][4] |
| Molecular Weight | 326.23 g/mol | [3][4] |
| CAS Number | 943750-38-7 (Racemic) 1189154-01-5 ((R)-enantiomer) 1189152-81-5 ((S)-enantiomer) | [3][4][5][6][7][8] |
| Appearance | Solid / Powder | [3][7] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [3] |
| Purity | Typically ≥97% | [3] |
graph ChemicalStructure { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="#FFFFFF";// Atom nodes N1 [label="N"]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C_Boc [label="C", pos="1.5,-0.5!"]; O1_Boc [label="O", pos="1.5,-1.5!"]; O2_Boc [label="O", pos="2.5,0!"]; C_tert [label="", pos="3.5,0!"]; CH3_1 [label="CH₃", pos="4,1!"]; CH3_2 [label="CH₃", pos="4,-1!"]; CH3_3 [label="CH₃", pos="4.5,0!"]; C_aryl_1 [label="", pos="-2.5,0.5!"]; C_aryl_2 [label="", pos="-3.5,1!"]; C_aryl_3 [label="", pos="-4.5,0.5!"]; C_aryl_4 [label="", pos="-4.5,-0.5!"]; C_aryl_5 [label="", pos="-3.5,-1!"]; C_aryl_6 [label="", pos="-2.5,-0.5!"]; Br [label="Br", pos="-5.8,-0.5!"];
// Pyrrolidine ring N1 -- C2 [len=1.5, pos="0,0.5!"]; C2 -- C3 [len=1.5, pos="-1,1!"]; C3 -- C4 [len=1.5, pos="-1.5,0!"]; C4 -- C5 [len=1.5, pos="-1,-1!"]; C5 -- N1 [len=1.5, pos="0,-0.5!"];
// Boc group N1 -- C_Boc; C_Boc -- O1_Boc [style=double]; C_Boc -- O2_Boc; O2_Boc -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;
// Bromophenyl group C2 -- C_aryl_1; C_aryl_1 -- C_aryl_2; C_aryl_2 -- C_aryl_3; C_aryl_3 -- C_aryl_4; C_aryl_4 -- C_aryl_5; C_aryl_5 -- C_aryl_6; C_aryl_6 -- C_aryl_1; C_aryl_4 -- Br;
// Aromatic ring double bonds edge [style=double]; C_aryl_1 -- C_aryl_2; C_aryl_3 -- C_aryl_4; C_aryl_5 -- C_aryl_6; }
Caption: Structure of tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate.
Synthesis and Experimental Protocol
The synthesis of this compound is a straightforward yet critical procedure, typically involving the N-protection of its precursor, 2-(4-bromophenyl)pyrrolidine.[9][10] The choice of the Boc protecting group is strategic; it is stable under a wide range of nucleophilic and basic conditions but can be easily removed under acidic conditions, providing orthogonal protection in complex synthetic routes.[1][2]
Synthetic Rationale and Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of the pyrrolidine ring attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This anion is unstable and decomposes into the stable products of carbon dioxide and the tert-butoxide anion. A base, such as triethylamine or sodium hydroxide, is used to neutralize the protonated amine intermediate, driving the reaction to completion.[2]
Caption: Synthesis scheme for Boc-protection of 2-(4-bromophenyl)pyrrolidine.
Step-by-Step Laboratory Protocol
This protocol is a representative procedure for the N-Boc protection of 2-(4-bromophenyl)pyrrolidine. Note: All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)pyrrolidine (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of substrate).
-
Base Addition: Add a base, such as triethylamine (1.5 eq), to the solution and stir.
-
Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in a minimal amount of the same solvent. Add this solution dropwise to the stirring reaction mixture at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acidic and basic washes remove excess base and unreacted Boc₂O, respectively.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Caption: General experimental workflow from reaction to final product analysis.
Structural Elucidation and Spectroscopic Data
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. The data presented below are representative and should be confirmed for each synthesized batch.
Table 2: Representative Spectroscopic Data
| Technique | Data Feature | Interpretation |
| ¹H NMR | δ ~ 7.4-7.0 ppm (m, 4H) | Aromatic protons of the bromophenyl group. |
| δ ~ 4.8-4.6 ppm (m, 1H) | Proton at the C2 position of the pyrrolidine ring (adjacent to N and aryl group). | |
| δ ~ 3.5-3.2 ppm (m, 2H) | Protons at the C5 position of the pyrrolidine ring (adjacent to N). | |
| δ ~ 2.2-1.8 ppm (m, 4H) | Protons at the C3 and C4 positions of the pyrrolidine ring. | |
| δ ~ 1.4 ppm (s, 9H) | Nine equivalent protons of the tert-butyl group. | |
| ¹³C NMR | δ ~ 154 ppm | Carbonyl carbon of the Boc group. |
| δ ~ 140-120 ppm | Aromatic carbons. | |
| δ ~ 80 ppm | Quaternary carbon of the tert-butyl group. | |
| δ ~ 60-45 ppm | Carbons of the pyrrolidine ring. | |
| δ ~ 28 ppm | Methyl carbons of the tert-butyl group. | |
| IR (cm⁻¹) | ~ 2970 | C-H stretch (aliphatic). |
| ~ 1690 | C=O stretch (carbamate carbonyl).[11] | |
| ~ 1400, 1160 | C-N stretch. | |
| ~ 1010 | C-Br stretch. | |
| Mass Spec (ESI) | m/z [M+H]⁺ ≈ 326.0, 328.0 | Molecular ion peak showing the characteristic isotopic pattern for bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br). |
Note: Actual chemical shifts (δ) may vary depending on the solvent and instrument used. The provided data is based on typical values for similar structures.[11]
Reactivity, Stability, and Synthetic Utility
The true value of this compound lies in its dual reactivity, which can be selectively addressed.
-
Boc Group Reactivity: The Boc group is robust under many reaction conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in methanol.[1][2] This deprotection regenerates the free secondary amine, allowing for subsequent N-alkylation, acylation, or coupling reactions.
-
Bromophenyl Group Reactivity: The aryl bromide is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It readily participates in transition-metal-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: Reaction with boronic acids to form biaryl structures.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
This dual functionality allows for the selective modification of either the nitrogen or the aromatic ring, making it a powerful building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical lead compounds.[12]
Safety and Handling
As a laboratory chemical, tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate should be handled with care.
-
Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][13]
-
Pictogram: GHS07 (Exclamation mark).[3]
-
Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[3] A material safety data sheet (MSDS) should be consulted before use.
References
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Supplementary Information. Macmillan Group, Princeton University. [Link]
-
(S)-tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate. Appchem. [Link]
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2-(4-Bromophenyl)pyrrolidine. AbacipharmTech. [Link]
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Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate. Ch肽生物科技. [Link]
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Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, ACS Publications. [Link]
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tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
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